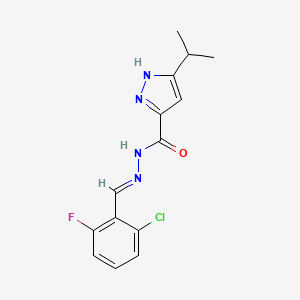![molecular formula C21H15NO2S3 B11671685 (5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolidinone, un cycle furane et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser le 5-[(4-méthylphényl)sulfanyl]furane-2-carbaldéhyde avec la 3-phényl-2-thioxo-1,3-thiazolidin-4-one en milieu basique. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le mélange réactionnel est porté à reflux pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à l'échelle industrielle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en thioéther.
Substitution : Les cycles phényle et furane peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (pour la substitution électrophile) ou les composés organométalliques (pour la substitution nucléophile) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers.
Applications de la recherche scientifique
(5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne est supposée résulter de l'inhibition de la synthèse de la paroi cellulaire bactérienne. Le composé peut également interagir avec des enzymes impliquées dans le métabolisme cellulaire, conduisant à la perturbation des voies biochimiques essentielles.
Applications De Recherche Scientifique
(5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5E)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyle
- 2-Fluorodéschlorokétamine
Unicité
Comparé à des composés similaires, (5E)-5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)-3-phényl-2-thioxo-1,3-thiazolidin-4-one se démarque par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C21H15NO2S3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15NO2S3/c1-14-7-10-17(11-8-14)26-19-12-9-16(24-19)13-18-20(23)22(21(25)27-18)15-5-3-2-4-6-15/h2-13H,1H3/b18-13+ |
Clé InChI |
NYRRPORIECKVAW-QGOAFFKASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
